4,4'-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile
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Overview
Description
4,4’-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile is an organic compound characterized by the presence of a hydrazine group linked to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile typically involves the reaction of 4,4’-diformylbiphenyl with isopropylidenehydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of 4,4’-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are carefully monitored to ensure consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4,4’-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions are conducted in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions result in the formation of various substituted benzonitrile compounds.
Scientific Research Applications
4,4’-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N’- (propan-2-ylidene)benzenesulfonohydrazide
- 2-(2-(Propan-2-ylidene)hydrazinyl)isonicotinic acid
- (S)-2-Methyl-2-(4-methylpent-3-enyl)-6-(propan-2-ylidene)-3,4,6,7-tetrahydropyrano[4,3-g]chromen-9(2H)-one
Uniqueness
4,4’-((2-(Propan-2-ylidene)hydrazinyl)methylene)dibenzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N4 |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-[(4-cyanophenyl)-(2-propan-2-ylidenehydrazinyl)methyl]benzonitrile |
InChI |
InChI=1S/C18H16N4/c1-13(2)21-22-18(16-7-3-14(11-19)4-8-16)17-9-5-15(12-20)6-10-17/h3-10,18,22H,1-2H3 |
InChI Key |
LXYKQSRQLHJYTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(C1=CC=C(C=C1)C#N)C2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
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